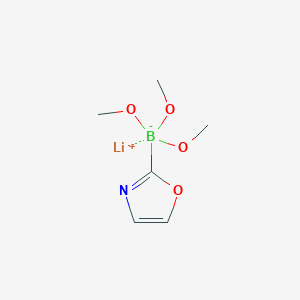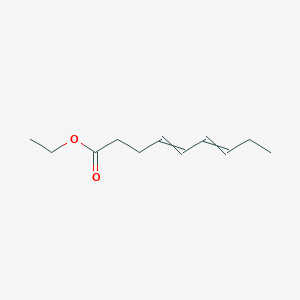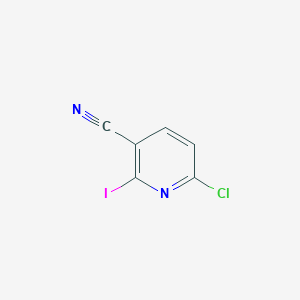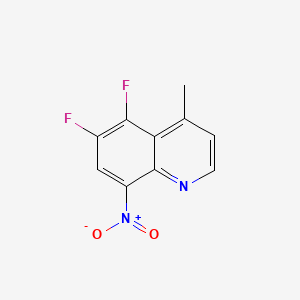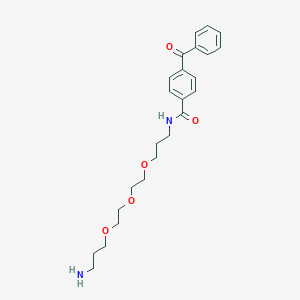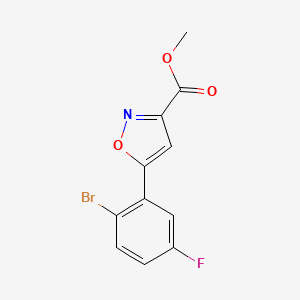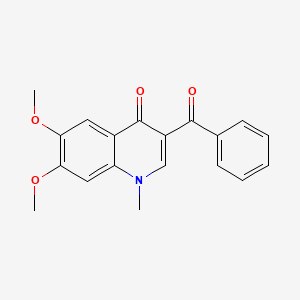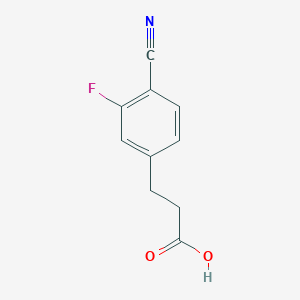
3-(4-Cyano-3-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyano-3-fluorophenyl)propanoic acid is an organic compound with the molecular formula C10H8FNO2 It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyano-3-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzyl chloride and malonic acid.
Reaction Conditions: The reaction is carried out under basic conditions using sodium hydroxide in an aqueous medium. The mixture is then heated to facilitate the formation of the desired product.
Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Cyano-3-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
3-(4-Cyano-3-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Cyano-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests potential interactions with proteins involved in metabolic and signaling pathways.
Comparison with Similar Compounds
- 3-(4-Fluorophenyl)propanoic acid
- 3-(4-Cyano-2-fluorophenyl)propanoic acid
- 3-(3-Fluorophenyl)propanoic acid
Comparison: 3-(4-Cyano-3-fluorophenyl)propanoic acid is unique due to the presence of both a cyano group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the cyano group enhances the compound’s ability to participate in nucleophilic addition reactions, while the fluorine atom increases its lipophilicity and metabolic stability.
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
3-(4-cyano-3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H8FNO2/c11-9-5-7(2-4-10(13)14)1-3-8(9)6-12/h1,3,5H,2,4H2,(H,13,14) |
InChI Key |
QLIZXGGQCIKHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


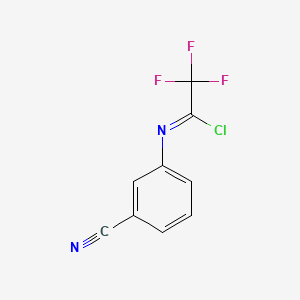
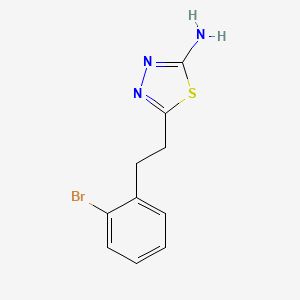
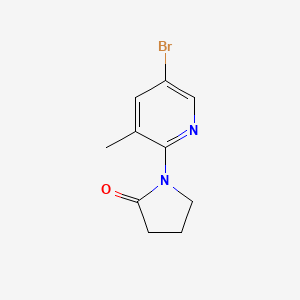
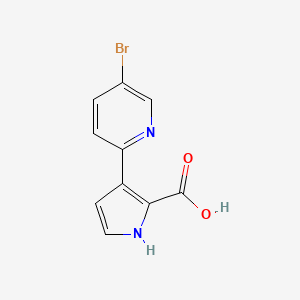
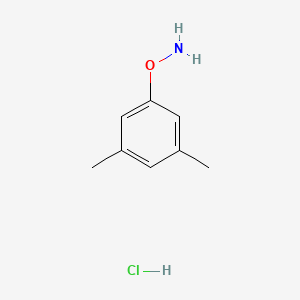
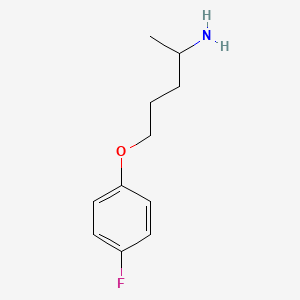
![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)
